![molecular formula C15H21N B14198434 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl- CAS No. 909397-02-0](/img/structure/B14198434.png)
3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is part of a broader class of 3-azabicyclo[3.1.0]hexane derivatives, which are known for their biological activity and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives can be achieved through various methods, including cyclopropanation reactions. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This method provides high yields and diastereoselectivities, making it a practical route for producing these compounds . Another method involves the cyclization of 1,n-enynes and related reactions, which can be catalyzed by transition metals .
Industrial Production Methods
Industrial production of 3-azabicyclo[3.1.0]hexane derivatives often involves scalable and efficient synthetic routes. For example, the gram-scale cyclopropanation reaction of maleimides with N-tosylhydrazones has been demonstrated to be effective for large-scale production . Additionally, the use of photochemical decomposition of CHF2-substituted pyrazolines offers a practical synthesis route with excellent functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, N-tosylhydrazones for cyclization, and various oxidizing and reducing agents for modifying the bicyclic structure .
Major Products Formed
The major products formed from these reactions include various 3-azabicyclo[3.1.0]hexane derivatives with different functional groups, which can exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[3.1.0]hexane derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of complex organic molecules.
Biology: They are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives have shown promise as antiviral, antibacterial, and anticancer agents.
Industry: These compounds are used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as reuptake inhibitors of neurotransmitters like serotonin, noradrenaline, and dopamine . These interactions can modulate various biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicifadine: A nonnarcotic analgesic agent that shares a similar bicyclic structure.
Trovafloxacin: A broad-spectrum fluoroquinolone antibiotic with a related structure.
Amitifadine: An antidepressant that acts as a reuptake inhibitor of multiple neurotransmitters.
Uniqueness
3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl- is unique due to its specific substitution pattern, which can confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
909397-02-0 |
|---|---|
Molekularformel |
C15H21N |
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H21N/c1-3-8-16-10-14-9-15(14,11-16)13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3 |
InChI-Schlüssel |
HMWNRGKKKSJVBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CC2CC2(C1)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



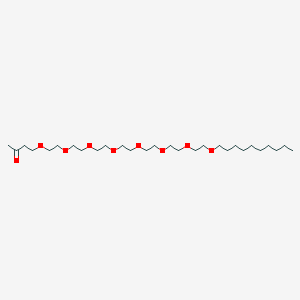
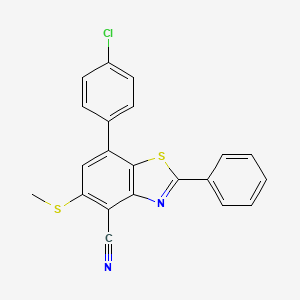
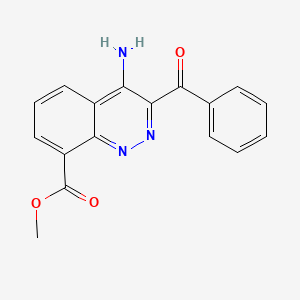
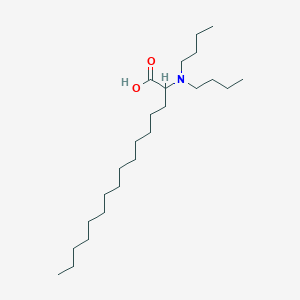

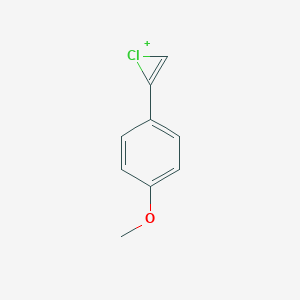
![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)



![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)
![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one](/img/structure/B14198433.png)
